Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate
Overview
Description
Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate is a chemical compound with the molecular formula C12H22N2O2 It is a heterocyclic compound that features a pyrrolo[3,2-B]pyridine core structure, which is a bicyclic system consisting of a pyridine ring fused to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with a pyrrole derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various hydrogenated derivatives. Substitution reactions result in the replacement of functional groups with nucleophiles .
Scientific Research Applications
Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
- tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-4-carboxylate
- tert-butyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
Uniqueness
Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its bicyclic structure and tert-butyl group contribute to its stability and reactivity, making it a valuable compound in various research applications .
Biological Activity
Tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate (CAS No. 1211586-14-9) is a compound belonging to the pyrrolidine class, which has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
This compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C₁₂H₂₂N₂O₂ |
Molecular Weight | 226.32 g/mol |
Density | 1.1 ± 0.1 g/cm³ |
Boiling Point | 313.8 ± 15.0 °C |
Flash Point | 143.6 ± 20.4 °C |
LogP | 1.36 |
1. Neuroprotective Effects
Research indicates that derivatives of pyrrolo[3,2-b]pyridine exhibit neuroprotective effects, particularly in models of neurodegenerative diseases. A study highlighted that certain derivatives could inhibit neuronal apoptosis and promote survival in neuronal cell lines exposed to neurotoxic agents . The mechanism appears to involve modulation of apoptotic pathways and enhancement of neurotrophic factor signaling.
2. Antimicrobial Activity
Tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine derivatives have shown promising antimicrobial properties. In vitro studies demonstrated significant activity against various bacterial strains, including Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for these compounds were found to be below 0.15 µM, indicating potent efficacy against resistant strains .
3. Anticancer Potential
The anticancer activity of pyrrolo[3,2-b]pyridine derivatives has been a focal point in recent studies. For instance, one study evaluated the cytotoxicity of these compounds against several cancer cell lines, including ovarian and breast cancer cells. Results indicated moderate cytotoxicity with IC50 values ranging from 10 to 30 µM, suggesting potential as a lead compound for further development in cancer therapy .
The biological activities of tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine are attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Some derivatives inhibit key enzymes involved in cellular metabolism and proliferation.
- Modulation of Signaling Pathways : These compounds can influence signaling pathways related to cell survival and apoptosis.
- Interaction with Receptors : Certain studies suggest that these compounds may act as ligands for specific receptors involved in neuroprotection and inflammation.
Case Study 1: Neuroprotection in Alzheimer's Disease Models
A study conducted on animal models of Alzheimer's disease demonstrated that administration of tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine significantly improved cognitive function as measured by maze tests and memory retention assessments. Histological analysis revealed reduced amyloid plaque formation and enhanced synaptic integrity compared to control groups.
Case Study 2: Antimycobacterial Activity
In a controlled study assessing the efficacy of various pyrrolo[3,2-b]pyridine derivatives against Mycobacterium tuberculosis, the compound exhibited a remarkable reduction in bacterial load in infected macrophages, with a calculated therapeutic index indicating minimal cytotoxicity to host cells.
Properties
IUPAC Name |
tert-butyl 2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-b]pyridine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-8-6-9-10(14)5-4-7-13-9/h9-10,13H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDSJRNOTLOESP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1CCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50735835 | |
Record name | tert-Butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50735835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1251010-63-5, 1211586-14-9 | |
Record name | tert-Butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50735835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | rac-tert-butyl (3aR,7aR)-octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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